molecular formula C12H17ClN2 B8425912 4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine

4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine

Katalognummer: B8425912
Molekulargewicht: 224.73 g/mol
InChI-Schlüssel: DMRUEVWYAHVIEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine is a chemical compound that features a piperidine ring substituted with a chloromethyl group and a pyridylmethyl group

Vorbereitungsmethoden

The synthesis of 4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine typically involves the reaction of piperidine with chloromethyl pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding alcohol under acidic or basic conditions.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.

    Biological Research: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.

Wirkmechanismus

The mechanism of action of 4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine can be compared with other similar compounds, such as:

    3-chloromethyl-N-[1-(pyrid-3-yl)-methyl]-piperidine: This compound has a similar structure but with the pyridyl group attached at a different position.

    3-chloromethyl-N-[1-(pyrid-2-yl)-methyl]-piperidine: Another similar compound with the pyridyl group attached at the 2-position.

    3-chloromethyl-N-[1-(pyrid-5-yl)-methyl]-piperidine: This compound features the pyridyl group at the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Eigenschaften

Molekularformel

C12H17ClN2

Molekulargewicht

224.73 g/mol

IUPAC-Name

4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine

InChI

InChI=1S/C12H17ClN2/c13-8-12-2-1-7-15(10-12)9-11-3-5-14-6-4-11/h3-6,12H,1-2,7-10H2

InChI-Schlüssel

DMRUEVWYAHVIEG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)CC2=CC=NC=C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.